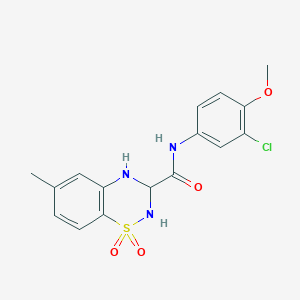

N-(3-chloro-4-methoxyphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide

Description

N-(3-chloro-4-methoxyphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-3-carboxamide is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine core substituted with a 6-methyl group, a 1,1-dioxo moiety, and a carboxamide-linked 3-chloro-4-methoxyphenyl group. Benzothiadiazines are a class of heterocyclic compounds known for their modulation of ionotropic glutamate receptors, particularly AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which play critical roles in synaptic transmission and plasticity . Its synthesis likely involves strategies common to benzothiadiazine derivatives, such as dehydrosulfurization or carbodiimide-mediated coupling, as seen in related compounds .

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O4S/c1-9-3-6-14-12(7-9)19-15(20-25(14,22)23)16(21)18-10-4-5-13(24-2)11(17)8-10/h3-8,15,19-20H,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFBIMIOQUGCBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)NC(N2)C(=O)NC3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide typically involves the following steps:

Formation of the benzothiadiazine ring: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminobenzenesulfonamide and suitable aldehydes or ketones.

Introduction of the chloro and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions using reagents like chlorinating agents and methoxylating agents.

Carboxamide formation: The carboxamide group can be introduced by reacting the intermediate compound with appropriate amines or amides under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Nucleophiles like amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in treating diseases like hypertension, diabetes, or cancer.

Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiadiazine derivatives are extensively studied for their ability to modulate AMPA receptor desensitization. Below is a comparative analysis of structurally and functionally related compounds:

Structural and Functional Comparison

Key Observations

Structural Determinants of Activity :

- The chloro and methyl substituents in diazoxide contribute to its moderate AMPA receptor modulation. However, cyclothiazide’s bicyclic substituent and sulfonamide group enhance its potency, achieving an 18-fold increase in glutamate current at 100 µM .

- The target compound’s 3-chloro-4-methoxyphenyl carboxamide group may influence receptor binding affinity or metabolic stability compared to simpler substituents in diazoxide or cyclothiazide.

Selectivity: Cyclothiazide and diazoxide potentiate both AMPA and kainate receptor responses, whereas IDRA 21 and aniracetam (a non-benzothiadiazine compound) show preferential inhibition of AMPA receptor desensitization . The target compound’s selectivity profile remains uncharacterized.

Synthetic Strategies :

- Benzothiadiazines are often synthesized via dehydrosulfurization methods. For example, dicyclohexylcarbodiimide (DCC) or iodine-triethylamine mixtures are used to form 1,3,5-oxadiazine derivatives , though analogous routes may apply to 1,2,4-benzothiadiazines.

Unresolved Questions

- Pharmacokinetic data (e.g., bioavailability, half-life) for the target compound are absent in the provided evidence.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer and antimicrobial activities.

Chemical Structure

The compound has a complex structure characterized by the following components:

- Chlorinated aromatic ring : Enhances lipophilicity and potential interactions with biological targets.

- Benzothiadiazine core : Known for various biological activities.

- Dioxo group : May contribute to reactivity and binding properties.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant biological activities:

Antitumor Activity

Research has demonstrated that derivatives of benzothiadiazine compounds possess notable antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Table 1: Antitumor Activity Data

| Cell Line | IC50 Value (µM) | Assay Type |

|---|---|---|

| A549 (Lung) | 8.5 | MTS Assay |

| HCC827 (Lung) | 7.2 | BrdU Proliferation |

| NCI-H358 (Lung) | 6.8 | MTS Assay |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanism of action involves:

- DNA Interaction : Compounds similar to this one have been shown to bind to DNA, potentially interfering with replication and transcription processes.

- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

Antimicrobial Activity

In addition to antitumor effects, this compound has been evaluated for its antimicrobial properties. Preliminary results indicate activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Saccharomyces cerevisiae | 16 |

Case Studies

Several case studies have highlighted the potential applications of this compound:

-

Case Study on Lung Cancer Treatment :

- A study involving the treatment of A549 lung cancer cells with the compound showed a dose-dependent reduction in cell viability. The results indicated that it could be a promising candidate for further development as an anticancer agent.

-

Antimicrobial Efficacy Assessment :

- In a comparative study with standard antibiotics, this compound demonstrated superior activity against resistant strains of E. coli, suggesting its potential role in addressing antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.